molecular formula C16H22N2O2 B2468275 N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide CAS No. 1355535-34-0

N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide

Cat. No.: B2468275
CAS No.: 1355535-34-0
M. Wt: 274.364
InChI Key: YJHGKDGALLQJIV-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide is an organic compound with a complex structure that includes a cyano group, a tert-butylphenyl group, and an ethoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzaldehyde with malononitrile to form an intermediate, which is then reacted with ethyl 2-bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The tert-butylphenyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The ethoxyacetamide moiety can participate in hydrogen bonding, further stabilizing interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-tert-butylphenyl)(cyano)methyl]carbamate
  • N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide

Uniqueness

N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyacetamide moiety differentiates it from other similar compounds, potentially offering unique interactions and applications.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-5-20-11-15(19)18-14(10-17)12-6-8-13(9-7-12)16(2,3)4/h6-9,14H,5,11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHGKDGALLQJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC(C#N)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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